1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chlorobenzyl group, two methyl groups, and a carboxylic acid functional group
Mechanism of Action
Target of action
Pyrazolo[3,4-b]pyridine derivatives are known to have various biological activities, which suggests that they might interact with multiple targets .
Mode of action
Compounds with a pyrazolo[3,4-b]pyridine core might interact with their targets through various mechanisms, such as nucleophilic substitution or free radical reactions .
Biochemical pathways
Compounds with a pyrazolo[3,4-b]pyridine core might affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on various factors, including its chemical structure, solubility, stability, and metabolism .
Result of action
Pyrazolo[3,4-b]pyridine derivatives are known to have various biological activities, which suggests that they might have multiple effects at the molecular and cellular level .
Action environment
Environmental factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the pyrazolopyridine core. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(4-chlorobenzyl)pyridine: This compound shares the chlorobenzyl group but lacks the pyrazolopyridine core, resulting in different chemical and biological properties.
Indole derivatives: These compounds have a similar heterocyclic structure but differ in their functional groups and overall reactivity.
Imidazo[4,5-b]pyridine derivatives: These compounds are structurally related and have been studied for their pharmacological potential, particularly as enzyme inhibitors
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-7-12(16(21)22)14-10(2)19-20(15(14)18-9)8-11-5-3-4-6-13(11)17/h3-7H,8H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMAEQDTFHSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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